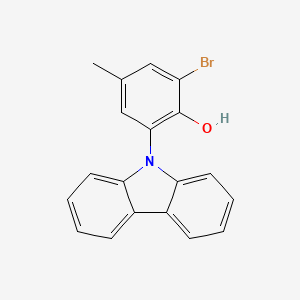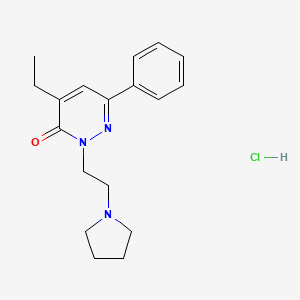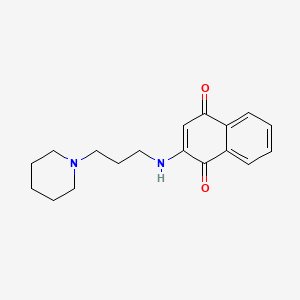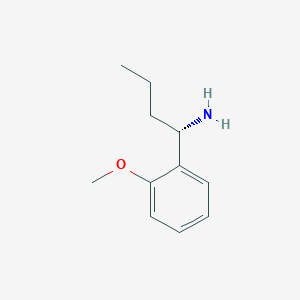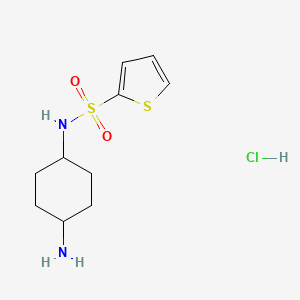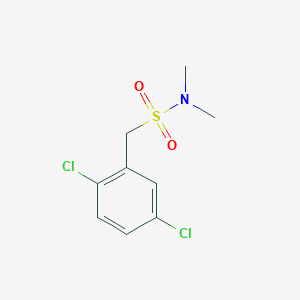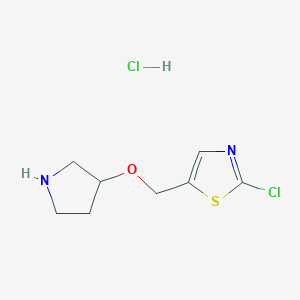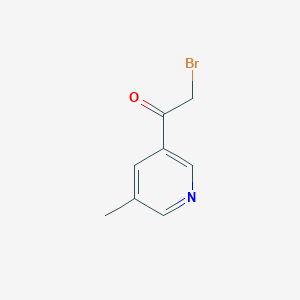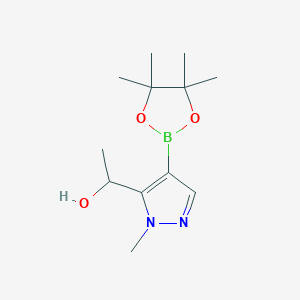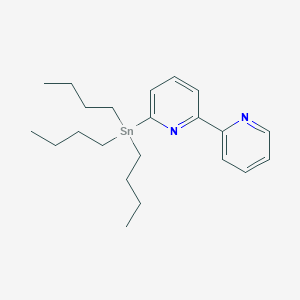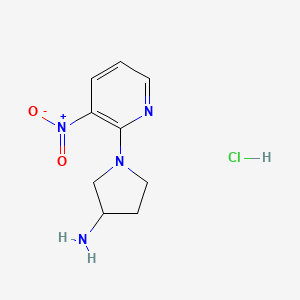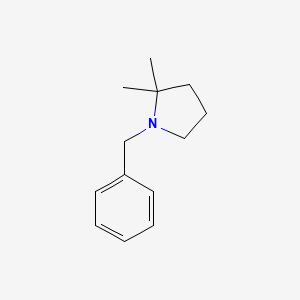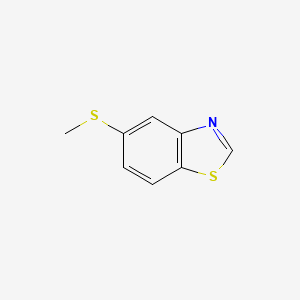
5-(Methylsulfanyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 5-(methylthio)- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with a methylthio group attached at the 5-position. Benzothiazole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzothiazole derivatives, including Benzothiazole, 5-(methylthio)-, can be synthesized through various methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes the use of o-aminothiophenols and aldehydes in the presence of catalysts such as samarium triflate under mild reaction conditions . Additionally, microwave-accelerated condensation reactions using ionic liquids have been employed for the synthesis of benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride can be used to reduce benzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiazole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzothiazole, 5-(methylthio)- can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
Benzothiazole, 5-(methylthio)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzothiazole, 5-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Benzothiazole, 5-(methylthio)- can be compared with other benzothiazole derivatives and related compounds:
Benzothiazole: The parent compound, lacking the methylthio group.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Thiazole: Lacks the fused benzene ring present in benzothiazole.
These compounds share some similarities in their chemical properties and applications but differ in their specific activities and uses. Benzothiazole, 5-(methylthio)- is unique due to the presence of the methylthio group, which can influence its reactivity and biological activity .
Propriétés
Numéro CAS |
500588-69-2 |
|---|---|
Formule moléculaire |
C8H7NS2 |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
5-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H7NS2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 |
Clé InChI |
PBVWRZCQZJRSAX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


